5-(2-Furylmethyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Furylmethyl)-1,3,5-triazinane-2-thione is an organic compound that belongs to the class of triazinanes This compound is characterized by the presence of a furylmethyl group attached to a triazinane ring, with a thione functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furylmethyl)-1,3,5-triazinane-2-thione typically involves the reaction of 2-furylmethylamine with carbon disulfide and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazinane ring with the thione group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents that are environmentally friendly and cost-effective are preferred to adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
5-(2-Furylmethyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the triazinane ring or the furylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted triazinanes and furylmethyl derivatives.
Scientific Research Applications
5-(2-Furylmethyl)-1,3,5-triazinane-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Furylmethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The furylmethyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
5-(2-Furylmethyl)-1,3,5-triazinane-2-one: Similar structure but with an oxygen atom instead of sulfur.
5-(2-Furylmethyl)-1,3,5-triazinane-2-selenone: Contains a selenium atom instead of sulfur.
Uniqueness
5-(2-Furylmethyl)-1,3,5-triazinane-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen and selenium analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H11N3OS |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C8H11N3OS/c13-8-9-5-11(6-10-8)4-7-2-1-3-12-7/h1-3H,4-6H2,(H2,9,10,13) |
InChI Key |
NOAWRLJMECNNHP-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=S)NCN1CC2=CC=CO2 |
solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.